molecular formula C18H24N4S2 B14692137 delta,delta,delta',delta'-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile CAS No. 33328-53-9

delta,delta,delta',delta'-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile

Katalognummer: B14692137
CAS-Nummer: 33328-53-9
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: DJXBOXJGVAEWPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile: is a complex organic compound characterized by its unique thiazole-thiazole structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile typically involves a condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and catalysts to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: Delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole-thiazole compounds.

Wissenschaftliche Forschungsanwendungen

Delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile involves its interaction with specific molecular targets and pathways. The compound’s thiazole-thiazole structure allows it to participate in electron transfer processes, making it an effective photocatalyst . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile is unique due to its specific functional groups and the resulting properties. Its tetramethyl substitution pattern and divaleronitrile groups confer distinct chemical and physical characteristics, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

33328-53-9

Molekularformel

C18H24N4S2

Molekulargewicht

360.5 g/mol

IUPAC-Name

5-[5-(5-cyano-2-methylpentan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-5-methylhexanenitrile

InChI

InChI=1S/C18H24N4S2/c1-17(2,9-5-7-11-19)15-21-13-14(23-15)22-16(24-13)18(3,4)10-6-8-12-20/h5-10H2,1-4H3

InChI-Schlüssel

DJXBOXJGVAEWPN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CCCC#N)C1=NC2=C(S1)N=C(S2)C(C)(C)CCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.